BenchChemオンラインストアへようこそ!

5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid

Lipoxygenase inhibition Arachidonic acid cascade Redox-dependent bioactivity

5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid (CAS 90109-92-5; molecular formula C₇H₄O₄; molecular weight 152.10 g/mol) is an ortho-benzoquinone carboxylic acid. Its structure features a cyclohexadiene ring bearing a carboxylic acid at position 1 and ketone groups at positions 5 and 6, distinguishing it from the positional isomer 3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid (CAS 75435-17-5) where the ketone groups are located at positions 3 and 4.

Molecular Formula C7H4O4
Molecular Weight 152.10 g/mol
CAS No. 90109-92-5
Cat. No. B13785014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid
CAS90109-92-5
Molecular FormulaC7H4O4
Molecular Weight152.10 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=O)C(=C1)C(=O)O
InChIInChI=1S/C7H4O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
InChIKeyDVHJEJFVJPGNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid (CAS 90109-92-5): Core Chemical Identity and Sourcing Baseline


5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid (CAS 90109-92-5; molecular formula C₇H₄O₄; molecular weight 152.10 g/mol) is an ortho-benzoquinone carboxylic acid [1]. Its structure features a cyclohexadiene ring bearing a carboxylic acid at position 1 and ketone groups at positions 5 and 6, distinguishing it from the positional isomer 3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid (CAS 75435-17-5) where the ketone groups are located at positions 3 and 4 [2]. The parent scaffold is recognized as the oxidized form of protocatechuic acid (3,4-dihydroxybenzoic acid) and serves as both a versatile synthetic intermediate and a biologically active scaffold implicated in lipoxygenase inhibition and cell differentiation pathways [3].

Why 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid Cannot Be Replaced by Generic ortho-Quinone Carboxylic Acids


Although multiple ortho-quinone carboxylic acid isomers share the identical molecular formula C₇H₄O₄, their regiochemistry—the precise placement of the two ketone groups on the cyclohexadiene ring—fundamentally alters their electronic structure, redox potential, and biological target engagement. The 5,6-dioxo substitution pattern creates a distinct electrophilic surface that the isomeric 3,4-dioxo arrangement cannot replicate, as evidenced by differential enzyme inhibition profiles documented in authoritative bioactivity databases [1]. The parent catechol (protocatechuic acid) is completely inactive against lipoxygenase at concentrations up to 200 μM [2], demonstrating that the quinone oxidation state is a prerequisite for activity. Generic selection of any C₇H₄O₄ quinone-carboxylic acid without verifying the specific 5,6-dioxo-1,3-diene regiochemistry therefore risks loss of the compound's defined biological potency and target selectivity.

Quantitative Differentiation Evidence for 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid Over Closest Analogs


Lipoxygenase Inhibitory Potency: Quinone vs. Reduced Catechol Form

The 5,6-dioxo (quinone) oxidation state is essential for lipoxygenase inhibition. The reduced catechol analog, protocatechuic acid (3,4-dihydroxybenzoic acid), shows no detectable inhibitory activity against lipoxygenase at concentrations up to 200 μM [1]. In contrast, the oxidized ortho-quinone form is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [2]. This redox-dependent activity switch directly differentiates the target compound from its reduced precursor and demands procurement of the specifically oxidized 5,6-dioxo form.

Lipoxygenase inhibition Arachidonic acid cascade Redox-dependent bioactivity

Multi-Target Enzyme Inhibition Profile: Differentiation from Selective 5-LOX/COX Inhibitors

Beyond lipoxygenase, 5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, establishing a multi-target inhibition profile [1]. This contrasts with the well-characterized dual 5-LOX/COX inhibitor FPL 62064, which demonstrates IC₅₀ values of 3.5 μM (RBL-1 cytosolic 5-LOX) and 3.1 μM (prostaglandin synthetase) but lacks reported activity against carboxylesterase or formyltetrahydrofolate synthetase . The broader target engagement of the target compound may be advantageous for polypharmacological approaches where simultaneous modulation of multiple inflammatory and metabolic enzymes is desired.

Polypharmacology Enzyme inhibition Carboxylesterase

Positional Isomer Differentiation: 5,6-Dioxo vs. 3,4-Dioxo Regiochemistry

The positional isomer 3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid (CAS 75435-17-5) bears ketone groups at positions 3 and 4 rather than positions 5 and 6, with double bonds shifted to positions 1 and 5 rather than 1 and 3 [1]. This regiochemical difference alters the conjugation pattern between the carboxylic acid and the quinone moiety, modulating the compound's electrophilicity and redox potential. The 5,6-dioxo-1,3-diene arrangement positions the electron-withdrawing carboxylic acid in direct conjugation with the diene system, while the 3,4-dioxo-1,5-diene isomer places the acid group in cross-conjugation, which can differentially affect nucleophilic addition rates and thiol reactivity relevant to biological target engagement [2]. Empirical bioactivity data distinguishing these two isomers remain sparse; however, procurement specifications must verify the correct isomer via InChI key (5,6-dioxo: InChI=1S/C7H4O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)) to prevent inadvertent isomer substitution.

Regioisomerism Structure-activity relationship Electrophilic reactivity

Cellular Differentiation Activity: Monocyte Induction Potential

5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid has been documented to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This cellular phenotype is distinct from simple cytotoxicity and suggests a specific mechanistic pathway. While quantitative dose-response data (EC₅₀, IC₅₀ in cell-based assays) is not publicly available in the accessed databases, this differentiation-inducing property is not shared by the reduced protocatechuic acid analog, which primarily acts as a simple antioxidant [2]. The closest in-class quinone comparator with reported differentiation activity is the tert-butyl substituted derivative 2,4-di-tert-butyl-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid, which has been structurally characterized but for which parallel cell differentiation data has not been reported in the same experimental system [3].

Cell differentiation Anti-proliferative Monocyte induction

One-Step Synthetic Accessibility: Quantitative Yield Advantage

A one-step synthetic protocol for the target compound has been reported using adapted Vilsmeier conditions, achieving quantitative yield [1]. In contrast, the sterically hindered analog 2,4-di-tert-butyl-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid requires a four-stage synthetic sequence from 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde [2]. This dramatic difference in synthetic step count directly impacts procurement cost, lead time, and scalability. The unsubstituted parent compound's quantitative single-step synthesis provides a clear practical advantage for bulk procurement and in-house preparation over the tert-butyl substituted derivative when steric hindrance is not required by the experimental design.

Synthetic efficiency Vilsmeier reaction Process chemistry

Recommended Application Scenarios for 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid Procurement Based on Verified Differentiation Evidence


Lipoxygenase-Mediated Inflammatory Pathway Studies Requiring Quinone Redox State

Investigators studying arachidonic acid cascade modulation should select 5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid over protocatechuic acid (3,4-dihydroxybenzoic acid) because only the oxidized quinone form exhibits lipoxygenase inhibitory activity [1]. The reduced catechol analog is inactive at concentrations up to 200 μM, making the target compound the only viable choice among the C₇H₄O₄ redox pair for lipoxygenase-targeted experiments [2]. Verify the 5,6-dioxo oxidation state by IR carbonyl stretch or ¹³C-NMR prior to use.

Multi-Target Enzyme Profiling Studies: Lipoxygenase Plus Carboxylesterase Co-Inhibition

For polypharmacology screening panels that require simultaneous inhibition of lipoxygenase and carboxylesterase (or formyltetrahydrofolate synthetase), the target compound provides a multi-target profile not replicated by the selective dual 5-LOX/COX inhibitor FPL 62064 [1]. FPL 62064 lacks documented carboxylesterase activity, meaning experimental designs requiring this specific combination of enzyme targets cannot use FPL 62064 as a substitute [2].

Monocyte Differentiation Induction in Cancer or Dermatological Research

Research programs investigating differentiation therapy for leukemia, psoriasis, or skin aging should procure 5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid based on its documented activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [1]. This cellular phenotype is mechanistically distinct from the antioxidant-only activity of protocatechuic acid, which lacks differentiation-inducing capacity [2]. Note that the tert-butyl substituted analog has not been evaluated in parallel differentiation assays and may exhibit altered cellular permeability or target engagement due to steric bulk [3].

Cost-Sensitive Bulk Synthesis Where Steric Hindrance Is Not Required

For large-scale synthesis programs, the unsubstituted parent compound offers a decisive operational advantage: quantitative yield in a single synthetic step via adapted Vilsmeier conditions [1]. This contrasts sharply with the four-step synthesis required for the 2,4-di-tert-butyl analog [2]. When the research objective does not demand steric protection of the quinone ring, procuring the parent compound dramatically reduces cost, synthetic complexity, and cumulative yield losses, making it the rational choice for pilot-scale and process chemistry applications.

Quote Request

Request a Quote for 5,6-Dioxocyclohexa-1,3-diene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.